molecular formula C17H16O2 B14734139 13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal CAS No. 6006-32-2

13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal

Katalognummer: B14734139
CAS-Nummer: 6006-32-2
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: SWEBZZQCNOALQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal is a chemical compound characterized by the presence of a furan ring attached to a long aliphatic chain with multiple conjugated double bonds. This compound is part of the furan derivatives family, which are known for their diverse biological and pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal typically involves the formation of the furan ring followed by the attachment of the aliphatic chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring. The aliphatic chain with conjugated double bonds can be introduced through various coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of 13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal involves its interaction with specific molecular targets and pathways. The furan ring and conjugated double bonds allow the compound to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal is unique due to its specific combination of a furan ring and a long aliphatic chain with multiple conjugated double bonds. This structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

6006-32-2

Molekularformel

C17H16O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

13-(furan-2-yl)trideca-2,4,6,8,10,12-hexaenal

InChI

InChI=1S/C17H16O2/c18-15-11-9-7-5-3-1-2-4-6-8-10-13-17-14-12-16-19-17/h1-16H

InChI-Schlüssel

SWEBZZQCNOALQA-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C=CC=CC=CC=CC=CC=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.